(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a cyano group (-CN), a cyclopentylamino group (-NH-C5H9), a carbonyl group (=O), an isoindole group, and a fluorobenzamide group. These functional groups could potentially give the compound a variety of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups .
Chemical Reactions Analysis
The reactivity of this compound would likely be quite diverse due to the presence of several different functional groups. For example, the cyano group could undergo reactions such as hydrolysis, reduction, or addition reactions . The carbonyl group could participate in a variety of addition reactions or condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties such as solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Reductive Chemistry in Drug Development
Research on bioreductive drugs like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide explores their selective toxicity for hypoxic cells, which is crucial for developing treatments targeting hypoxic tumor environments. This compound undergoes oxygen-inhibited enzymatic reduction, showcasing a potential pathway for designing compounds that can specifically target tumor cells in hypoxic conditions without affecting healthy, oxygenated tissues (Palmer et al., 1995).
Antimicrobial Applications
The synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine have shown promising antimicrobial analogs. These compounds, with a fluorine atom at the 4th position of the benzoyl group, demonstrate enhanced antimicrobial activity, highlighting their potential as a basis for new antimicrobial agents (Desai et al., 2013).
Photophysical Studies for Imaging Applications
Investigations into the fluorescent properties of compounds such as (2Z)-3-[4-(dimethylamino) phenyl]-2-(4-fluorobenzyl) prop-2-ene-nitrile reveal insights into their spectral behavior and photophysical parameters in different media. Such studies are essential for developing new fluorescent probes for biomedical imaging, offering a deeper understanding of how structural modifications affect fluorescence and can be utilized in diagnostic applications (Pannipara et al., 2015).
Exploration of Cyclopropane Derivatives in Antiviral Research
The synthesis and antiviral activity evaluation of (Z)- and (E)-[2-Fluoro-2-(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines introduce a new class of nucleoside analogs. These compounds exhibit significant activity against various viruses, including human cytomegalovirus and Epstein-Barr virus, indicating their potential as templates for antiviral drug development (Zhou et al., 2004).
Future Directions
Properties
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-(cyclopentylamino)-2-oxoethylidene]isoindol-1-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2/c24-15-11-9-14(10-12-15)22(29)28-21-18-8-4-3-7-17(18)20(27-21)19(13-25)23(30)26-16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6H2,(H,26,30)(H,27,28,29)/b20-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFCVOQPOIDMFV-VXPUYCOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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